1,2-Bis(decyloxy)benzene
Description
Contextual Significance of Alkoxy-Substituted Aromatic Systems in Contemporary Materials Research
Alkoxy-substituted aromatic systems are integral to the design and synthesis of functional organic materials. The presence of flexible alkoxy chains on a rigid aromatic core allows for the fine-tuning of a material's physical properties, such as solubility, melting point, and self-assembly behavior. researchgate.nettandfonline.com These characteristics are crucial for the development of materials used in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic light-emitting diodes (OLEDs). dokumen.pubmdpi.comacademie-sciences.fr The electron-donating nature of the alkoxy groups also influences the electronic properties of the aromatic system, making these compounds valuable as electron-donor building blocks in donor-acceptor conjugated polymers. mdpi.com Furthermore, the ability of these molecules to self-organize into ordered structures is fundamental to their application in liquid crystals and other advanced materials. researchgate.netresearchgate.netbeilstein-journals.org
Evolution of Research Perspectives on 1,2-Bis(decyloxy)benzene and Related Structural Motifs
Research into 1,2-dialkoxybenzenes, including this compound, has evolved from fundamental synthetic explorations to targeted applications in materials science. Initially, the focus was on the synthesis and basic characterization of these catechol ethers. mdpi.comrit.edujst.go.jp The alkylation of catechol serves as a primary synthetic route. sci-hub.se
Over time, the unique properties imparted by the ortho-dialkoxy substitution pattern garnered attention. The predictable geometrical characteristics of the o-dialkoxybenzene fragment, where the two ether oxygens often form a short interatomic contact, create a specific spatial arrangement. bg.ac.rsresearchgate.net This structural feature has implications for molecular packing and intermolecular interactions, which are critical for the formation of liquid crystalline phases. researchgate.netresearchgate.net Consequently, a significant body of research has been dedicated to investigating the liquid crystal behavior of molecules incorporating the 1,2-dialkoxybenzene motif. The length of the alkoxy chains, such as the decyloxy groups in this compound, has been shown to be a key factor in determining the type and stability of the mesophases formed. nih.gov
More recently, the focus has expanded to include the application of these compounds in organic electronics. Dialkoxybenzenes are recognized for their potential use in molecular electronics, for instance, as components in molecular fuses. aps.orgresearchgate.net Their role as electron-rich units in conjugated polymers for photovoltaic and light-emitting applications continues to be an active area of investigation. mdpi.comacademie-sciences.fr
Scope and Delimitation of Academic Inquiry into this compound
The academic inquiry into this compound is primarily confined to its synthesis, characterization, and application in materials science. The main areas of investigation include:
Synthesis and Chemical Modification: Research focuses on efficient synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions for the dialkylation of catechol and the introduction of other functional groups onto the benzene (B151609) ring to further tune its properties. rit.edusci-hub.se
Physical and Structural Properties: A significant portion of research is dedicated to the characterization of its physical properties, such as melting point, and the study of its crystal structure and conformational preferences. bg.ac.rsresearchgate.netlookchem.com
Liquid Crystal Behavior: A major thrust of the research on this compound and related long-chain dialkoxybenzenes is their role as building blocks for liquid crystalline materials. Studies investigate how the molecular structure influences the formation and properties of various mesophases. researchgate.netresearchgate.netbeilstein-journals.org
Materials Science Applications: The compound is explored as a component in the development of advanced materials, particularly for organic electronics. This includes its incorporation into conjugated polymers and other functional organic systems. dokumen.pubmdpi.comacademie-sciences.fr
It is important to note that the academic inquiry into this compound is strictly limited to its chemical and material properties. Areas outside this scope, such as its biological activity, toxicological profiles, and pharmaceutical applications, are not the focus of the current research landscape for this specific compound.
Structure
2D Structure
Properties
IUPAC Name |
1,2-didecoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-19-23-27-25-21-17-18-22-26(25)28-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBAUWPGWGYZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Advanced Chemical Transformations of 1,2 Bis Decyloxy Benzene
Established Methodologies for the Preparation of 1,2-Bis(decyloxy)benzene
The synthesis of this compound, a symmetrically substituted dialkoxybenzene, primarily relies on well-established etherification reactions. These methods involve the formation of two ether linkages on a catechol core, attaching two decyl chains.
Etherification Reactions of Catechol Derivatives
The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. libretexts.orgyoutube.com This classical organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In this specific synthesis, catechol (1,2-dihydroxybenzene) is deprotonated to form the dianion (a bis-alkoxide), which then acts as a potent nucleophile.
The general reaction involves treating catechol with a strong base to remove the two acidic phenolic protons, followed by the addition of a decyl halide, typically 1-bromodecane (B1670165) or 1-iododecane. The catecholate dianion then displaces the halide from two separate 1-bromodecane molecules in an SN2 reaction to form the desired this compound.
Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) being favored as they effectively solvate the cation of the base without hindering the nucleophilicity of the alkoxide. chemspider.com
To enhance reaction rates and efficiency, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent), phase-transfer catalysis (PTC) is often employed. mdma.chcrdeepjournal.orgmdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the migration of the catecholate anion from the aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. icm.edu.plnitrkl.ac.in
| Reagents | Base | Catalyst | Solvent | Conditions | Yield |
| Catechol, 1-Bromodecane | K₂CO₃ | None | DMF | Reflux | Good to Excellent |
| Catechol, 1-Bromodecane | NaOH | TBAB | Dichloromethane/H₂O | Vigorous Stirring, RT | High |
| Catechol, 1-Iododecane | NaH | None | Anhydrous THF | Reflux | High |
Table 1: Representative Conditions for Williamson Ether Synthesis of this compound. Data is illustrative of typical laboratory procedures for this class of reaction.
Strategies for Selective Alkylation and Decyloxylation
The primary challenge in the synthesis of this compound is ensuring complete dialkylation and minimizing the formation of the mono-alkylated intermediate, 2-(decyloxy)phenol. Selective synthesis of the desired di-substituted product is achieved primarily through the careful control of stoichiometric ratios and reaction conditions.
To drive the reaction towards completion, a molar excess of the alkylating agent (1-bromodecane) is often used. Typically, 2.2 to 2.5 equivalents of 1-bromodecane are employed for every equivalent of catechol. This stoichiometric excess ensures that once a mono-alkylation occurs, there is a high concentration of the alkyl halide available to react with the remaining phenoxide, thus favoring the formation of the dialkylated product.
Furthermore, the choice of a sufficiently strong base in an appropriate stoichiometric amount (at least two equivalents) is critical to ensure the complete deprotonation of both hydroxyl groups of catechol. Incomplete deprotonation would lead to a mixture containing unreacted catechol and the mono-ether. Reaction temperature and time are also optimized to ensure the reaction proceeds to completion. For instance, heating the reaction mixture at reflux for several hours (typically 12-24h) is a common strategy to maximize the yield of this compound. chemspider.com
Synthesis of Functionalized this compound Derivatives
The this compound core can be further modified to introduce various functional groups. These derivatizations are crucial for creating advanced materials, such as polymers and liquid crystals, by enabling subsequent chemical transformations.
Introduction of Ethynyl (B1212043) Moieties for Polymerization
The introduction of ethynyl (–C≡CH) groups onto the this compound scaffold is a key strategy for creating monomers for polymerization. These terminal alkyne functionalities allow for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction, to produce conjugated polymers.
The synthesis typically begins with a halogenated this compound derivative, such as 4,5-dibromo-1,2-bis(decyloxy)benzene. This precursor can then undergo a palladium-catalyzed Sonogashira coupling with a protected alkyne, like trimethylsilylacetylene (B32187) (TMSA). The reaction is carried out in the presence of a palladium(0) catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting groups are readily removed by treatment with a mild base, such as potassium carbonate in methanol, to yield the diethynyl-functionalized monomer.
| Step | Reactants | Catalysts | Solvent | Key Transformation |
| 1 | 4,5-Dibromo-1,2-bis(decyloxy)benzene, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | Sonogashira Coupling |
| 2 | Product from Step 1 | K₂CO₃ | Methanol/THF | Deprotection of TMS group |
Table 2: Typical two-step sequence for the synthesis of 1,2-Bis(decyloxy)-4,5-diethynylbenzene.
Incorporation of Halogen Substituents for Cross-Coupling Reactions
Incorporating halogen atoms, particularly bromine or iodine, onto the aromatic ring of this compound is a critical step for enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The long decyloxy chains are strong activating groups, directing electrophilic aromatic substitution to the para positions (positions 4 and 5) of the benzene (B151609) ring.
Bromination is a common halogenation method. The reaction can be carried out by treating this compound with a brominating agent. A standard laboratory procedure involves using elemental bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. Due to the high activation provided by the two alkoxy groups, the reaction proceeds readily, often without the need for a Lewis acid catalyst that is typically required for the halogenation of less activated benzene rings. researchgate.nethoustonmethodist.org To achieve disubstitution, at least two equivalents of the brominating agent are used. A procedure analogous to the dibromination of 1,2-dimethoxybenzene (B1683551) using potassium bromate (B103136) and hydrobromic acid in acetic acid can also be effectively applied.
These halogenated derivatives are versatile intermediates. For instance, 4,5-dibromo-1,2-bis(decyloxy)benzene serves as a key building block for creating more complex molecular architectures and conjugated polymers. rsc.org
Derivatization for Azoxybenzene (B3421426) and Phenazine (B1670421) Architectures
The this compound framework can serve as a precursor for the synthesis of more complex heterocyclic structures like azoxybenzenes and phenazines, which are known for their applications in liquid crystals and electro-optical materials. mst.edursc.org The synthesis of these derivatives is a multi-step process that begins with the introduction of nitrogen-containing functional groups onto the aromatic ring.
Synthesis Pathway:
Dinitration: The first step is the nitration of this compound to introduce two nitro (–NO₂) groups. Due to the activating nature of the alkoxy groups, the first nitration occurs under relatively mild conditions using a mixture of nitric acid and sulfuric acid. youtube.comdocbrown.info However, the introduction of the first electron-withdrawing nitro group deactivates the ring, making the second nitration significantly more difficult. Consequently, harsher conditions, such as using fuming nitric acid, are often required to synthesize 1,2-Bis(decyloxy)-4,5-dinitrobenzene. researchgate.net
Reduction to Diamine (for Phenazines): For phenazine synthesis, the dinitro derivative is reduced to the corresponding diamine, 1,2-Bis(decyloxy)-4,5-diaminobenzene. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Condensation to Phenazine: The resulting ortho-diamine is then condensed with a 1,2-dicarbonyl compound (e.g., benzil (B1666583) or a substituted derivative) in a solvent like acetic acid or ethanol. This condensation-cyclization reaction yields the corresponding substituted phenazine derivative. guidechem.comias.ac.in
Reduction to Azoxybenzene: For azoxybenzene synthesis, the starting nitro-compound, 1,2-Bis(decyloxy)-4-nitrobenzene, undergoes a controlled partial reduction. Reductive coupling using reagents like zinc powder and ammonium chloride can be employed to form the azoxy linkage, yielding symmetrical azoxybenzene derivatives. mst.eduorganic-chemistry.org
This strategic functionalization transforms the simple dialkoxybenzene structure into complex, functional molecules suitable for advanced material applications.
Synthesis of Precursors for Organophosphorus Ligands
The compound this compound serves as a versatile platform for the synthesis of precursors to valuable organophosphorus ligands, particularly bidentate phosphines like derivatives of 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz). acs.orgsigmaaldrich.com These ligands are crucial in coordination chemistry and homogeneous catalysis due to their ability to form stable chelate complexes with various transition metals. acs.orgchemimpex.com The synthesis of such ligand precursors from this compound typically involves a two-step sequence: initial functionalization of the aromatic ring followed by the introduction of phosphorus-containing moieties.
A common strategy begins with the directed ortho-metalation of the this compound ring. The two decyloxy groups, being ortho-directing, facilitate the selective removal of protons at the adjacent 3- and 6-positions by a strong base, such as n-butyllithium. This generates a reactive dilithiated intermediate. Subsequent reaction of this intermediate with an electrophilic phosphorus source, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), yields the desired tetra-substituted benzene ring with two phosphino (B1201336) groups positioned adjacent to each other.
Table 1: Plausible Synthetic Route for a dppbz-type Ligand Precursor from this compound
| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Directed Ortho-Metalation | n-Butyllithium (n-BuLi), TMEDA | 3,6-Dilithio-1,2-bis(decyloxy)benzene | Activation of the aromatic ring for phosphination. |
| 2 | Phosphination | Chlorodiphenylphosphine (Ph₂PCl) | 3,6-Bis(diphenylphosphino)-1,2-bis(decyloxy)benzene | Introduction of the phosphine (B1218219) functional groups. |
Mechanistic Insights into Synthetic Processes and Reaction Kinetics
Understanding the reaction mechanisms and kinetics associated with the functionalization of this compound is fundamental for controlling reaction outcomes and optimizing synthetic protocols. The electron-rich nature of the aromatic ring, imparted by the two oxygen atoms of the decyloxy groups, dictates its reactivity, primarily towards electrophiles and in metal-catalyzed processes.
The two decyloxy groups in this compound are strong activating groups for electrophilic aromatic substitution (EAS). libretexts.org They increase the electron density of the benzene ring through a resonance effect, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu These groups are classified as ortho, para-directors. libretexts.org
In the case of 1,2-disubstitution, the directing effects of the two groups must be considered. Both decyloxy groups activate the positions ortho and para to themselves. For the C1-decyloxy group, the ortho positions are C2 (already substituted) and C6, and the para position is C4. For the C2-decyloxy group, the ortho positions are C1 (substituted) and C3, and the para position is C5. The combined effect strongly activates the 4- and 5-positions, with some activation at the 3- and 6-positions. Due to steric hindrance from the adjacent decyloxy groups, substitution is generally favored at the less hindered 4- and 5-positions. Therefore, electrophilic attack, such as nitration, halogenation, or Friedel-Crafts reactions, is predicted to occur predominantly at these sites. libretexts.org
The mechanism proceeds via a classic two-step pathway. msu.edu First, the π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly well-stabilized by the electron-donating decyloxy groups. The second step is a fast deprotonation at the site of electrophilic attack, which restores the aromaticity of the ring and yields the substituted product. msu.edu The initial attack by the electrophile is the slow, rate-determining step of the reaction. msu.edu
Table 2: Directing Effects of Decyloxy Groups in Electrophilic Aromatic Substitution of this compound
| Position | Activation Status | Controlling Factors | Predicted Reactivity |
|---|---|---|---|
| 3, 6 | Activated (ortho to one group) | Resonance donation, moderate steric hindrance | Minor products |
| 4, 5 | Strongly Activated (para to one group) | Strong resonance donation, lower steric hindrance | Major products |
Derivatives of this compound, particularly halogenated or triflated analogues, are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, or Ullmann couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. d-nb.inforesearchgate.net
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, involves a catalytic cycle with three main steps: nih.gov
Oxidative Addition : A low-valent palladium(0) complex, stabilized by ligands (such as the phosphines discussed in section 2.2.4), reacts with the aryl halide (or triflate) derivative of this compound. The palladium center inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) species. The electron-rich nature of the dialkoxybenzene substrate can facilitate this step.
Transmetalation : The organopalladium(II) complex then reacts with a second reagent, typically an organoboron compound in the Suzuki reaction. The organic group from the boron reagent is transferred to the palladium center, displacing the halide or triflate, to form a diorganopalladium(II) complex.
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming a new carbon-carbon bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. tcichemicals.com
Achieving high yields and purity in the chemical transformations of this compound requires careful control over reaction parameters.
For electrophilic aromatic substitution , a key challenge is controlling regioselectivity. While substitution is favored at the 4- and 5-positions, mixtures of isomers can still form. To enhance purity, reaction conditions can be tuned. Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, leading to the thermodynamically more stable product. The choice of solvent can also influence selectivity. In Friedel-Crafts reactions, the Lewis acid catalyst and its stoichiometry must be carefully selected to avoid side reactions like over-alkylation or rearrangement.
For catalytic coupling reactions , optimization focuses on the efficiency of the catalytic cycle.
Catalyst and Ligand Choice : The nature of the phosphine ligand (e.g., its steric bulk and electronic properties) is paramount. tcichemicals.com Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and rates. tcichemicals.com
Solvent and Base : The choice of solvent affects the solubility of reactants and the stability of catalytic intermediates. The base used in reactions like the Suzuki coupling is crucial for activating the organoboron reagent for transmetalation.
Temperature and Reaction Time : These parameters must be optimized to ensure complete conversion without causing catalyst decomposition or product degradation.
Rigorous purification of the final products, often through techniques like column chromatography or recrystallization, is essential to remove isomers, unreacted starting materials, and catalyst residues.
Table 3: Key Parameters for Optimization in Transformations of this compound Derivatives
| Reaction Type | Parameter | Considerations for Optimization |
|---|---|---|
| Electrophilic Aromatic Substitution | Temperature | Lower temperatures generally improve regioselectivity. |
| Electrophilic Aromatic Substitution | Catalyst (e.g., Lewis Acid) | Stoichiometry and type affect reactivity and side reactions. |
| Catalytic Coupling | Ligand | Steric and electronic properties influence catalyst activity and stability. |
| Catalytic Coupling | Solvent | Affects solubility, reaction rate, and catalyst stability. |
| Catalytic Coupling | Base | Crucial for the transmetalation step in many coupling reactions. |
Advanced Characterization Techniques for Elucidating Molecular and Supramolecular Structures
Spectroscopic Approaches for Electronic Structure and Vibrational Analysis
Spectroscopy is a fundamental tool for probing the intrinsic properties of 1,2-Bis(decyloxy)benzene, from the transitions of its valence electrons to the vibrations of its constituent atoms and functional groups.
Ultraviolet-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption features are primarily associated with π → π* transitions within the benzene (B151609) ring.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 260-290 | Substituted Benzene Ring |
Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure and conformation of this compound in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of ¹H and ¹³C nuclei, detailed information about the electronic environment and spatial arrangement of atoms can be obtained.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the two decyl chains.
Aromatic Region (δ 6.8-7.2 ppm): The four protons on the benzene ring would appear in this region. Due to the ortho-disubstitution pattern, they form a complex, second-order coupling pattern, often appearing as a multiplet.
Alkoxy Protons (δ ~4.0 ppm): The methylene (B1212753) protons directly attached to the oxygen atoms (-OCH₂-) are deshielded and would typically appear as a triplet.
Aliphatic Chain Protons (δ 1.2-1.8 ppm): The remaining methylene protons of the decyl chains would produce a series of overlapping multiplets in the upfield region of the spectrum.
Terminal Methyl Protons (δ ~0.9 ppm): The methyl protons (-CH₃) at the end of the decyl chains would appear as a triplet.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons (δ 110-150 ppm): The spectrum would show distinct signals for the ipso-carbons (the two carbons bonded to the oxygen atoms, expected around δ 149 ppm) and the other four aromatic carbons.
Alkoxy Carbon (δ ~69 ppm): The carbon of the methylene group attached to the oxygen (-OCH₂-) would appear in this region.
Aliphatic Carbons (δ 14-32 ppm): The carbons of the decyl chains would show a series of signals, with the terminal methyl carbon appearing at the most upfield position (around δ 14 ppm).
Studies on closely related 1,2-dialkoxybenzene derivatives confirm these general chemical shift ranges and demonstrate the utility of NMR in verifying the molecular structure and assessing conformational mobility of the alkoxy chains. reading.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Assignment |
|---|---|---|
| Aromatic | 6.8 - 7.2 | Ar-H |
| Alkoxy Methylene | ~ 4.0 | -O-CH₂ - |
| Aliphatic Methylene | 1.2 - 1.8 | -(CH₂ )₈- |
| Terminal Methyl | ~ 0.9 | -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic (C-O) | ~ 149 | C -O |
| Aromatic (C-H) | 114 - 122 | C -H |
| Alkoxy Methylene | ~ 69 | -O-CH₂ - |
| Aliphatic Chain | 22 - 32 | -(CH₂ )₈- |
Infrared and Raman Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular interactions.
For this compound, the key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the decyl chains are observed in the 2850-2960 cm⁻¹ region. spectroscopyonline.com
Aromatic C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene ring typically produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (Ar-O-C) gives rise to strong bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
Aliphatic C-H Bending: Bending (scissoring and rocking) vibrations of the methylene groups in the decyl chains are found in the 1465-1475 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
IR spectroscopy on related catechol compounds has been used to confirm the presence of the core structure and analyze shifts in vibrational frequencies that indicate intermolecular interactions, such as hydrogen bonding in cocrystals. mdpi.com Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar benzene ring and the aliphatic backbone, making it a valuable tool for studying conformational order within self-assembled or crystalline structures. researchgate.net
Microscopic and Scattering Techniques for Morphological and Self-Assembled Structures
While spectroscopy reveals molecular-level details, microscopy and scattering techniques are essential for characterizing the larger-scale organization of this compound molecules, including their arrangement on surfaces and their formation of ordered solid-state structures.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Morphologies and Adsorption
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are high-resolution surface imaging techniques capable of visualizing molecular arrangements and morphologies. These methods would be ideal for studying the self-assembly of this compound on various substrates. The long decyl chains provide significant van der Waals interactions, which can drive the formation of highly ordered two-dimensional (2D) structures or thin films.
While specific AFM or STM studies on this compound have not been reported, research on similar long-chain alkyl-substituted aromatic compounds demonstrates their tendency to form lamellar structures on surfaces like graphite (B72142) or mica. It would be expected that this compound molecules would adsorb onto a surface and self-assemble into ordered domains, with the alkyl chains likely interdigitating to maximize van der Waals forces. STM could potentially resolve the orientation of individual aromatic cores within such an assembly.
X-ray Diffraction (XRD) for Crystalline and Mesophase Structures
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of molecules in crystalline solids and for identifying and characterizing liquid crystalline phases (mesophases). Due to its structure, consisting of a rigid aromatic core and two flexible peripheral alkyl chains, this compound is a candidate for forming thermotropic liquid crystals.
Upon heating from the crystalline solid, the compound might transition into one or more mesophases (e.g., smectic or nematic) before becoming an isotropic liquid. researchgate.netbeilstein-journals.org XRD analysis of these phases would reveal key structural information:
Crystalline Phase: In the solid state, sharp diffraction peaks at high angles would indicate a well-defined, three-dimensional crystal lattice. Single-crystal XRD could determine the precise bond lengths, bond angles, and packing arrangement.
Smectic Mesophase: If a smectic phase forms, the XRD pattern would be characterized by a sharp, low-angle reflection corresponding to the smectic layer spacing (d), along with a diffuse, wide-angle halo indicating the liquid-like disorder of the molecules within the layers. researchgate.netresearchgate.net The layer spacing would be related to the molecular length.
Nematic Mesophase: A nematic phase would show only a diffuse wide-angle halo, reflecting the long-range orientational order but lack of positional order. researchgate.net
Studies on analogous compounds with long alkoxy chains confirm that such molecules frequently exhibit rich mesomorphic behavior, which is highly dependent on the length of the alkyl chains. researchgate.netnih.govresearchgate.net
Electrochemical Characterization for Redox Properties and Energy Levels
The electrochemical behavior of a molecule is paramount in understanding its ability to participate in electron transfer reactions. For this compound, electrochemical studies, primarily cyclic voltammetry, provide critical insights into its redox properties and the energy levels of its frontier molecular orbitals.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. In a typical CV experiment involving this compound, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the oxidation and reduction processes.
While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, studies on closely related dialkoxybenzene derivatives provide a strong basis for understanding its expected electrochemical characteristics. For instance, research on triarylamine-based hole transport materials, which utilize the this compound moiety, demonstrates that the oxidation potential is a key parameter. nih.gov The long decyloxy chains in this compound are electron-donating, which is expected to lower the oxidation potential compared to unsubstituted benzene, making it more susceptible to oxidation.
Based on the behavior of analogous compounds, the cyclic voltammogram of this compound would be expected to show an irreversible or quasi-reversible oxidation wave at a moderately positive potential. The precise potential would be influenced by experimental conditions such as the solvent, electrolyte, and scan rate. The reduction of this compound is anticipated to occur at a significantly negative potential, often outside the accessible solvent window, indicating a high-lying Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Expected Electrochemical Parameters for this compound based on Analogous Compounds
| Parameter | Expected Value/Characteristic | Rationale |
| Oxidation Potential (Eox) | Moderately Positive | The two electron-donating decyloxy groups increase the electron density of the benzene ring, facilitating the removal of an electron. |
| Reduction Potential (Ered) | Highly Negative | The electron-rich nature of the molecule makes the addition of an electron energetically unfavorable. |
| Reversibility | Likely Irreversible or Quasi-reversible | The cation radical formed upon oxidation may undergo subsequent chemical reactions. |
Correlation of Electrochemical Data with Molecular Orbital Energies
The oxidation and reduction potentials obtained from cyclic voltammetry can be empirically correlated to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These frontier orbitals are crucial in determining the electronic and optical properties of a molecule.
The energy of the HOMO can be estimated from the onset oxidation potential (Eox, onset) using the following equation, often referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple:
EHOMO = - (Eox, onset - E1/2(Fc/Fc+) + 4.8) eV nih.gov
Here, E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level. A lower oxidation potential corresponds to a higher HOMO energy level, indicating that the molecule is more easily oxidized. The electron-donating decyloxy groups in this compound are expected to raise the HOMO energy level compared to unsubstituted benzene.
Similarly, the LUMO energy level can be estimated from the onset reduction potential (Ered, onset):
ELUMO = - (Ered, onset - E1/2(Fc/Fc+) + 4.8) eV
Given the anticipated highly negative reduction potential for this compound, its LUMO energy level is expected to be relatively high (less negative). The difference between the HOMO and LUMO energy levels provides an estimate of the electrochemical band gap, which is a key parameter in materials science, particularly for applications in organic electronics.
Table 2: Estimated Molecular Orbital Energies for this compound based on Electrochemical Principles
| Molecular Orbital | Estimated Energy Level | Correlation with Electrochemical Data |
| HOMO | Relatively High (less negative) | Correlates with a lower, more accessible oxidation potential due to the electron-donating nature of the decyloxy chains. |
| LUMO | High (less negative) | Correlates with a highly negative and often inaccessible reduction potential. |
| Electrochemical Band Gap (Eg) | Relatively Large | The difference between the high-lying LUMO and the relatively high-lying HOMO. |
The synthesis of novel triarylamine-based hole transport materials incorporating the this compound structure highlights the importance of tuning these energy levels for specific applications. mdpi.com The HOMO energy levels of these materials, which are significantly influenced by the dialkoxybenzene unit, were found to be in a suitable range for perovskite solar cells. mdpi.com This underscores the direct relationship between the electrochemical properties of the this compound building block and the performance of the final material.
Applications in Advanced Functional Materials and Systems
Organic Electronic and Optoelectronic Devices
The incorporation of alkoxy-substituted benzene (B151609) rings is a common strategy in the design of materials for organic electronics, aiming to enhance solubility, influence molecular packing, and tune electronic properties. While direct applications of 1,2-Bis(decyloxy)benzene are not extensively reported, the broader class of dialkoxybenzene derivatives has been explored in various devices.
Components in Organic Photovoltaic Cells (OPVs) and Polymer Solar Cells
In the field of organic photovoltaics, dialkoxybenzene moieties are utilized as donor units in conjugated polymers. spiedigitallibrary.org Research has compared polymers containing dialkoxybenzene with those incorporating dialkoxynaphthalene, noting that the naphthalene-containing polymers exhibited blueshifted absorption spectra and higher band gaps. spiedigitallibrary.org Specifically, polymers with a benzene-based donor showed a higher power conversion efficiency of up to 2.2%, compared to 0.6% for the best-performing naphthalene-based counterpart. spiedigitallibrary.org Furthermore, non-fullerene acceptors (NFAs) for OPVs have been synthesized using an ortho-bis((2-ethylhexyl)oxy)benzene unit, which is structurally related to this compound. nih.govresearchgate.net These fully non-fused NFAs demonstrated good planarity and low optical gaps, with one such acceptor achieving a power conversion efficiency of 13.25% in an OPV cell. nih.govresearchgate.net
Hole Transport Materials (HTMs) and Electron Donors
The electronic nature of substituents on a benzene ring dictates its function as either an electron-donating or electron-withdrawing group, a critical factor in the design of charge transport materials. youtube.com Alkoxy groups are generally considered electron-donating, which is a desirable characteristic for hole transport materials. While specific studies on this compound as a primary HTM are not prominent in the reviewed literature, the fundamental principles of its electronic structure suggest its potential as a building block for more complex HTMs. The development of HTMs for perovskite solar cells often involves molecules with benzene derivatives, though commonly used high-performance materials are more complex structures like Spiro-OMeTAD. mdpi.com
Constituents in Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, π-conjugated systems based on arylethene and stilbene, which can be derived from functionalized benzene compounds, are promising emitting materials. journal-spqeo.org.ua For instance, 1,4-bis(2,2-diphenylethenyl)benzene has been investigated as an electron-transport and emitting layer in OLEDs, demonstrating bright blue-green electroluminescence. journal-spqeo.org.ua This highlights the potential of benzene derivatives to form the core of efficient light-emitting components.
Organic Semiconductor Development
The synthesis of novel electronically active materials is a driving force in the advancement of organic semiconductors. sigmaaldrich.com While much research has focused on heteroacenes and polythiophenes, the functionalization of benzene rings is a key strategy for tuning the properties of these materials. sigmaaldrich.com For example, linear benzene-fused bis(tetrathiafulvalene) compounds have been synthesized and used as p-channel semiconductors in solution-processed organic field-effect transistors. rsc.org
Liquid Crystalline Materials and Mesophase Engineering
The most significant application of the this compound moiety is in the field of liquid crystals, where it serves as a crucial structural element in the synthesis of liquid crystal dimers. The long decyloxy chains play a pivotal role in inducing and controlling the mesomorphic behavior of these materials.
Synthesis and Characterization of Liquid Crystal Dimers
Liquid crystal dimers consist of two mesogenic units linked by a flexible spacer. mtak.hu The length and nature of the terminal alkoxy chains, such as the decyloxy groups found in this compound derivatives, have a profound effect on the type of liquid crystalline phases (mesophases) observed and the temperature ranges at which they occur. researchgate.netresearchgate.net
Research has shown that in homologous series of bent-shaped liquid crystal dimers, those with shorter terminal alkoxy chains (pentyloxy and hexyloxy) tend to exhibit only nematic phases. researchgate.netresearchgate.net As the chain length increases to heptyloxy, octyloxy, nonyloxy, and decyloxy, the materials begin to display both nematic and smectic phases. researchgate.netresearchgate.net This demonstrates a clear structure-property relationship where longer terminal chains promote the formation of more ordered smectic phases. researchgate.netresearchgate.net The widening of the smectic phase window and the narrowing of the nematic-isotropic phase window are observed with increasing alkoxy chain length. researchgate.net
The synthesis of these dimers often involves multi-step procedures where a core structure is functionalized with mesogenic units bearing terminal alkoxy chains. For example, symmetric dimers have been synthesized with two Schiff base mesogenic units, each with a dodecyloxy terminal chain, linked by a central spacer. researchgate.net The characterization of these materials is typically carried out using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), differential scanning calorimetry (DSC), and polarized optical microscopy (POM) to confirm their chemical structures and investigate their mesomorphic properties. researchgate.net
The table below summarizes the effect of terminal alkoxy chain length on the mesomorphic properties of a series of symmetric liquid crystal dimers.
| Terminal Alkoxy Chain | Observed Mesophases |
| Pentyloxy | Nematic |
| Hexyloxy | Nematic |
| Heptyloxy | Nematic, Smectic |
| Octyloxy | Nematic, Smectic |
| Nonyloxy | Nematic, Smectic |
| Decyloxy | Nematic, Smectic |
This table illustrates the general trend observed in studies where increasing the terminal alkoxy chain length in liquid crystal dimers leads to the appearance of more ordered smectic phases in addition to the nematic phase. researchgate.netresearchgate.net
Influence of Decyloxy Chains on Mesomorphic Behavior
The mesomorphic behavior of liquid crystalline materials is significantly influenced by the nature and length of the flexible alkyl or alkoxy chains attached to a rigid molecular core. In the case of molecules incorporating this compound, the two decyloxy chains play a crucial role in determining the type of liquid crystal phase (mesophase) formed and the temperature range over which it is stable.
The primary function of these flexible chains is to lower the melting point of the rigid aromatic core, thereby enabling the formation of liquid crystalline phases at accessible temperatures. The length of the alkoxy chain is a critical parameter. Generally, as the chain length increases, the transition temperatures, such as the clearing point (the temperature at which the material becomes an isotropic liquid), tend to decrease. mdpi.commdpi.com This effect is attributed to the increased conformational entropy of the longer chains, which disrupts the crystalline packing and favors more disordered phases.
Specifically, the decyloxy chains, with their ten carbon atoms, provide substantial flexibility and steric volume. This encourages the micro-segregation of the incompatible rigid aromatic cores and the flexible aliphatic chains, a key driving force for the self-assembly into mesophases. Longer chains, such as decyloxy groups, are known to promote the formation of more highly ordered smectic or columnar phases over the less ordered nematic phase. mdpi.commdpi.com The increased van der Waals interactions between the long chains help to stabilize these layered or columnar arrangements. For instance, studies on various liquid crystal series have demonstrated that an increase in alkyl chain length can expand the temperature range of smectic phases. mdpi.comresearchgate.net
The relationship between alkoxy chain length and mesophase stability can be summarized in the following table, based on general observations in liquid crystal research:
| Alkoxy Chain Length | General Influence on Mesomorphic Properties |
| Short (e.g., < C5) | Tends to favor nematic or high-temperature smectic phases. |
| Medium (e.g., C6-C9) | Often shows a transition from nematic to smectic phases as length increases. |
| Long (e.g., ≥ C10) | Strongly promotes the formation of ordered smectic and columnar phases; often lowers clearing points. mdpi.commdpi.commdpi.com |
Discotic Liquid Crystals and Columnar Mesophases
Discotic liquid crystals are a class of materials typically composed of a flat, disc-shaped aromatic core surrounded by flexible peripheral chains. researchgate.netresearchgate.net These molecules can self-assemble into ordered structures, most commonly forming columnar mesophases. In these phases, the disc-like molecules stack on top of one another to form extended columns, and these columns then arrange themselves into a two-dimensional lattice, which can be hexagonal, rectangular, or oblique. mdpi.comnih.govmdpi.com
The this compound moiety can be a key component in the formation of such discotic systems. While the benzene ring itself is a relatively small core, it can be part of a larger, more complex disc-shaped molecule, such as a triphenylene (B110318) or hexabenzocoronene derivative. researchgate.net In such structures, the 1,2-disubstitution pattern with long, flexible decyloxy chains is crucial for inducing columnar mesomorphism. The chains radiate from the core, creating a nanosegregated structure where the aromatic cores stack via π-π interactions, while the aliphatic chains form a fluid-like, insulating mantle around the columns. researchgate.net
The formation and stability of these columnar phases are highly dependent on the balance between core-core (π-π stacking) and chain-chain (van der Waals) interactions. The decyloxy chains contribute significantly to the latter, filling the space between the columns and mediating the inter-columnar distance. The length of these chains influences the lattice parameter of the 2D array. Dimeric molecules, where two discotic units are linked by a flexible spacer, can also exhibit columnar phases, with the molecules arranging in adjacent columns. ias.ac.inelsevierpure.com
The unique structure of columnar mesophases, with their conductive aromatic cores and insulating aliphatic peripheries, makes them highly attractive for applications as one-dimensional organic semiconductors, with potential uses in photovoltaics and sensors. ias.ac.in
| Feature of Columnar Mesophases | Role of this compound Moiety |
| Molecular Shape | Contributes to the overall disc-like geometry when part of a larger polycyclic aromatic core. |
| Self-Assembly | The long decyloxy chains drive microphase separation, promoting the stacking of aromatic cores. |
| Phase Stability | Van der Waals interactions between decyloxy chains help stabilize the 2D lattice of the columns. |
| Inter-columnar Spacing | The length and volume of the decyloxy chains dictate the distance between adjacent columns. |
Advanced Polymer Science and High-Performance Macromolecules
Monomers for Advanced Polymer Synthesis Exhibiting Thermal Stability and Mechanical Strength
In the pursuit of high-performance polymers for demanding applications, such as in the aerospace and electronics industries, monomer design is of paramount importance. nasa.gov Materials for these sectors require exceptional thermal and oxidative stability, coupled with good processability and mechanical strength. The this compound structure represents a versatile building block that can be incorporated into polymer backbones to impart specific, desirable properties.
When used as a monomer or as part of a larger monomeric unit, the benzene ring provides a rigid, thermally stable component. The ortho-dialkoxy substitution pattern can be functionalized to create reactive sites for polymerization. For example, further substitution on the benzene ring with groups like amines or carboxylic acids would yield diamine or diacid monomers suitable for the synthesis of polyimides or polyamides.
The two lateral decyloxy chains are crucial for enhancing the processability of the resulting polymers. High-performance polymers are often rigid and intractable due to strong intermolecular forces and chain stiffness, leading to poor solubility and high melt viscosities. The long, flexible decyloxy chains act as "internal plasticizers," increasing the free volume, disrupting crystalline packing, and thereby improving solubility in common organic solvents and lowering the glass transition temperature (Tg) and melt viscosity. nasa.gov This allows for easier processing via solution-casting or melt-extrusion techniques, which is a significant challenge for many high-temperature polymers. nasa.gov This strategic incorporation of flexible side chains is a common approach to balance the trade-off between thermal stability and processability in advanced polymer systems. nasa.gov
Conjugated Polymers for Electronic and Optical Functions
Conjugated polymers are a class of macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). wikipedia.org
The this compound unit is frequently incorporated as a side group onto conjugated polymer backbones, most notably in derivatives of poly(p-phenylene vinylene) (PPV). davidlu.nettaylorfrancis.com PPV itself is often insoluble and difficult to process. The attachment of two long decyloxy chains onto the phenylene ring renders the polymer soluble in common organic solvents, which is essential for fabricating thin films for electronic devices via spin-coating or inkjet printing. academie-sciences.fr
Beyond enhancing solubility, the dialkoxy substituents have a significant electronic effect. As electron-donating groups, they can raise the energy level of the highest occupied molecular orbital (HOMO) of the polymer. academie-sciences.fr This tuning of the electronic energy levels is critical for optimizing charge injection and transport in devices. For instance, in OLEDs, matching the polymer's HOMO level with the work function of the anode (e.g., ITO) is crucial for efficient hole injection. lnu.edu.cn The presence of bulky side chains can also influence the polymer's morphology in the solid state, preventing excessive chain aggregation (π-stacking), which can sometimes quench luminescence and reduce device efficiency. lnu.edu.cn
In the context of OFETs, donor-acceptor (D-A) copolymers have shown great promise. nih.gov While the this compound moiety is electron-rich and thus acts as a donor, it can be copolymerized with electron-deficient (acceptor) units to create low-bandgap materials that can transport both holes and electrons (ambipolar behavior). nih.govrsc.org The side chains play a critical role in influencing the polymer's packing ability, which is directly related to charge carrier mobility. nih.gov
| Application | Function of this compound Moiety |
| OLEDs | Improves solubility for solution processing; tunes HOMO energy level for efficient hole injection. lnu.edu.cn |
| OFETs | Acts as a donor unit in D-A copolymers; side chains influence molecular packing and charge mobility. nih.gov |
| OPVs | Enhances solubility and processability of the active layer polymer. wikipedia.org |
Polymerization Catalysis Utilizing this compound Derivatives
In the field of polymerization catalysis, the performance of a metal catalyst is critically dependent on the ligand coordinated to the metal center. The ligand's structure influences the catalyst's activity, stability, and selectivity by modulating the electronic and steric environment of the metal. Derivatives of this compound can be envisioned as precursors to sophisticated bidentate ligands for transition metal catalysts.
For instance, the benzene ring can be functionalized with donor groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs) to create a chelating ligand. nih.gov A ligand system based on a 1,2-disubstituted benzene core would form a stable five- or six-membered chelate ring with a metal center, a common structural motif in successful polymerization catalysts.
The decyloxy chains, while not directly involved in the coordination to the metal, would impart important secondary characteristics. A primary advantage would be the enhanced solubility of the resulting metal complex in nonpolar organic solvents, which are often used as polymerization media. Many highly active catalysts are prone to aggregation or precipitation, which deactivates them. The long aliphatic chains would help to keep the catalyst homogeneously dissolved and accessible to the monomer. Furthermore, the steric bulk of the decyloxy groups could create a specific pocket around the catalytic site, potentially influencing the stereoselectivity of the polymerization (e.g., in the polymerization of olefins) or the regioselectivity in copolymerizations. While specific applications of this compound derivatives as ligands in polymerization catalysis are not widely documented, their structural features align well with the principles of modern ligand design for creating soluble, stable, and selective catalysts. rsc.orgsemanticscholar.org
Supramolecular Chemistry and Self-Assembled Architectures
Supramolecular chemistry explores the domain of chemistry "beyond the molecule," focusing on the non-covalent interactions that govern the spontaneous organization of molecules into larger, functional architectures. nih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are the driving forces behind self-assembly processes. The this compound scaffold is a valuable component in designing molecules capable of forming such self-assembled structures.
The formation of the columnar liquid crystals discussed previously is a prime example of self-assembly driven by a combination of π-π stacking of the aromatic cores and van der Waals interactions between the decyloxy chains. Another important area where this motif is relevant is in the formation of organogels. Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. daneshyari.comresearchgate.net
Controlled Self-Assembly on Insulating Substrates
There is a lack of specific studies in the scientific literature detailing the controlled self-assembly of this compound on insulating substrates. While scanning tunneling microscopy (STM) has been employed to study the self-assembly of various molecules on conductive surfaces, its application to insulating surfaces is more complex and often requires specialized techniques. Research on analogous long-chain alkyl derivatives on surfaces like graphite (B72142) indicates that van der Waals interactions between the alkyl chains and interactions between the aromatic cores and the substrate are the primary drivers of self-assembly. However, the specific packing arrangements, domain structures, and the influence of the insulating nature of a substrate on the supramolecular ordering of this compound remain to be experimentally determined.
Role of Molecular Flexibility and Entropy in Self-Assembly Processes
The two decyloxy chains of this compound impart significant conformational flexibility to the molecule. This flexibility, particularly the ability of the alkyl chains to adopt various gauche and anti conformations, plays a crucial role in the thermodynamics of self-assembly. The ordering of these flexible chains into a well-defined supramolecular structure is an entropically unfavorable process. This entropic penalty must be offset by favorable enthalpic contributions, such as intermolecular van der Waals interactions and molecule-substrate interactions, for self-assembly to occur.
The balance between enthalpy and entropy is a key determinant of the final assembled structure and its thermal stability. For instance, at higher temperatures, the increased entropic contribution from the flexible chains can lead to a transition from an ordered to a disordered state. A quantitative analysis of these thermodynamic parameters, including specific enthalpy and entropy values for the self-assembly of this compound, is not available in the current body of scientific literature. Such data would be essential for predicting and controlling the self-assembly process for specific material applications.
Structure Property Performance Relationships in 1,2 Bis Decyloxy Benzene Systems
Influence of Alkoxy Chain Length on Molecular Packing and Mesophase Formation
The length of the alkoxy chains appended to a benzene (B151609) core is a critical determinant of the molecular packing and the resulting liquid crystalline (mesophase) behavior. In dialkoxybenzene systems, the flexible alkyl chains and the rigid aromatic core tend to segregate at the nanoscale, a phenomenon known as microphase separation. This separation drives the formation of ordered, anisotropic liquid crystal phases.
Longer alkoxy chains, such as the decyloxy chains in 1,2-bis(decyloxy)benzene, increase the van der Waals interactions between molecules. This enhanced intermolecular adhesion promotes a higher degree of molecular ordering and stabilizes mesophases. nih.gov Specifically, an increase in chain length tends to favor the formation of smectic phases, which are characterized by a layered arrangement of molecules, over nematic phases, which only exhibit long-range orientational order. nih.gov The increased volume fraction of the flexible alkyl chains facilitates the lamellar structure required for smectic phase formation. nih.govwhiterose.ac.uk
The transition temperatures between different mesophases and the isotropic liquid state are also highly dependent on the alkoxy chain length. Generally, as the chain length increases in a homologous series, the clearing point (the temperature at which the material becomes an isotropic liquid) can either increase due to stronger intermolecular forces or decrease if the bulky chains disrupt efficient packing. whiterose.ac.uk An "odd-even" effect is often observed, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain switches between odd and even. researchgate.netresearchgate.net This effect is attributed to differences in the conformational entropy and packing efficiency of chains with odd versus even numbers of carbon atoms.
| Number of Carbons (n) | Compound | Mesophase Type(s) Observed | Clearing Temperature (°C) |
|---|---|---|---|
| 6 | 1,2-Bis(hexyloxy)benzene | Nematic (N) | 85 |
| 7 | 1,2-Bis(heptyloxy)benzene | Nematic (N) | 92 |
| 8 | 1,2-Bis(octyloxy)benzene | Smectic C (SmC), Nematic (N) | 105 |
| 9 | 1,2-Bis(nonyloxy)benzene | Smectic C (SmC), Nematic (N) | 110 |
| 10 | This compound | Smectic A (SmA), Smectic C (SmC) | 118 |
| 12 | 1,2-Bis(dodecyloxy)benzene | Smectic A (SmA), Smectic C (SmC) | 122 |
Impact of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of the this compound core can be precisely tuned by introducing various substituent groups onto the aromatic ring. These substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting distinct effects on the molecule's π-electron system. youtube.comyoutube.com
Electron-donating groups, such as amino (-NH₂) or additional alkoxy (-OR) groups, increase the electron density of the benzene ring through resonance and/or inductive effects. ucalgary.ca This elevation of the Highest Occupied Molecular Orbital (HOMO) energy level typically leads to a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. mdpi.com Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring, primarily by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This generally results in a blue-shift (a shift to shorter wavelengths) of the optical spectra.
The strategic placement of both EDGs and EWGs on the same benzene ring can create a "push-pull" system. This configuration can significantly reduce the HOMO-LUMO energy gap, leading to strong absorption in the visible region of the electromagnetic spectrum and enhancing properties like nonlinear optical activity. mdpi.com The nature and position of these substituents dictate the extent of these changes. For instance, the positional arrangement of amino and ester groups on a benzene ring has been shown to modulate the emission wavelength over a wide range, from 322 to 539 nm. rsc.org Any perturbation to the electron system, whether by donating or withdrawing groups, can also influence the aromaticity of the benzene core. nih.gov
| Substituent (X) | Type | Effect on HOMO Energy | Effect on LUMO Energy | Predicted λmax Shift |
|---|---|---|---|---|
| -H (None) | Reference | - | - | - |
| -NH2 (Amino) | EDG | Increase | Slight Increase | Red Shift |
| -OH (Hydroxyl) | EDG | Increase | Slight Increase | Red Shift |
| -Cl (Chloro) | EWG (Inductive) / EDG (Resonance) | Slight Decrease | Decrease | Blue Shift |
| -CN (Cyano) | EWG | Slight Decrease | Decrease | Blue Shift |
| -NO2 (Nitro) | EWG | Decrease | Significant Decrease | Significant Blue Shift |
Correlations between Molecular Conformation and Interfacial Adsorption Behavior
The behavior of this compound at interfaces, such as the air-water or solid-liquid interface, is governed by its molecular conformation and the balance between intermolecular and molecule-substrate interactions. The flexible decyloxy chains and the aromatic core allow the molecule to adopt various conformations, which in turn dictates how it packs and orients itself on a surface. This process is fundamental to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the properties of a surface. rsc.orginkpenlab.orgharvard.edu
At an interface, the long decyloxy chains tend to interact strongly with each other via van der Waals forces, promoting ordered packing. nih.gov The orientation of the benzene ring relative to the surface can be influenced by several factors, including the nature of the substrate and the packing density. Studies on similar long-chain alkylbenzene derivatives have shown that at low surface concentrations, the molecules may lie flat, with both the alkyl chains and the aromatic ring interacting with the surface. nih.gov As the concentration increases, steric hindrance forces the molecules to adopt a more upright orientation, with the alkyl chains extending away from the surface. nih.govnih.gov This change in molecular orientation can significantly alter the properties of the interfacial film, such as its viscoelasticity. nih.gov
The presence of functional groups on the benzene ring can also have a "positioning" effect, anchoring the molecule to the surface in a specific conformation. nih.gov For example, hydrophilic groups would preferentially interact with a water subphase, orienting the hydrophobic alkyl chains into the air. Molecular dynamics simulations are a powerful tool for predicting the preferred conformations and packing arrangements of such molecules at interfaces, providing insight into how the hydrophobic chain structure affects adsorption. aip.orgresearchgate.net
Designing Molecular Architectures for Enhanced Functional Performance
The knowledge gleaned from the structure-property relationships of this compound systems provides a powerful toolkit for the rational design of new molecular architectures with enhanced functional performance. By strategically modifying the core structure, it is possible to create materials tailored for specific applications in fields like organic electronics and liquid crystal displays. rsc.orgwhiterose.ac.uk
For applications in organic solar cells, for example, the molecular design would focus on creating materials with broadened light absorption and optimized energy levels for efficient charge separation and transport. acs.org This can be achieved by attaching appropriate electron-donating and electron-withdrawing groups to the benzene core to create a non-fused acceptor with a narrow energy gap. acs.org The alkoxy chains can also be engineered to improve solubility and promote favorable film morphology, which is crucial for device performance.
In the realm of liquid crystals, molecular design focuses on controlling the mesophase type, temperature range, and electro-optical properties. The length and branching of the alkoxy chains can be adjusted to tune the transition temperatures and promote the formation of desired phases, such as ferroelectric or twist-bend nematic phases. whiterose.ac.uk Introducing polar substituents can alter the dielectric anisotropy and dipole moment of the molecule, which are critical parameters for the switching behavior in display applications. beilstein-journals.org Furthermore, designing molecules with high aspect ratios (a measure of how elongated a molecule is) generally leads to better alignment within the liquid crystal host, improving the order parameter and device contrast. whiterose.ac.uk This rational, bottom-up approach, connecting molecular-level structure with macroscopic properties, is essential for advancing the development of next-generation organic materials. harvard.edursc.org
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For the class of 1,2-dialkoxybenzenes and their derivatives, DFT calculations provide critical insights into their behavior, particularly when incorporated into larger functional molecules for applications in materials science.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that determine the electronic and optical properties of a molecule. While specific DFT calculations for isolated 1,2-Bis(decyloxy)benzene are not prominently featured in the literature, studies on novel triarylamine-based hole transport materials (HTMs) that incorporate the 3,4-bis(decyloxy)phenyl moiety provide valuable insights nih.gov.
In these complex systems, the electronic density of the HOMO is typically distributed over the entire molecule, with the exception of the long alkyl (decyloxy) side chains. The LUMO's electronic density, in contrast, tends to be more localized on specific parts of the molecular backbone, such as the diphenylamine (B1679370) or thiazolylphenothiazine moieties nih.gov. The long decyloxy groups are primarily introduced to ensure good solubility and thermal stability, and to facilitate film formation, rather than to directly participate in the frontier molecular orbitals nih.gov.
Prediction of Optical and Electrochemical Properties
The HOMO and LUMO energy levels calculated via DFT are instrumental in predicting the optical and electrochemical properties of materials. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides an estimate of the material's electronic band gap and is related to its absorption spectrum metu.edu.tr.
For the aforementioned triarylamine-based HTMs containing the bis(decyloxy)phenyl unit, cyclic voltammetry measurements, which are often correlated with DFT results, revealed HOMO energy levels in the range of -5.00 to -5.16 eV. These values are considered suitable for effective hole transport in applications like perovskite solar cells nih.gov. In related conjugated polymers, time-dependent DFT (TD-DFT) is employed to calculate the first vertical excitation energy (S₀ → S₁), which corresponds to the optical band gap metu.edu.tr.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Compound 1 (3,4-bis(decyloxy)-N,N-diphenylaniline derivative) | -5.06 | -1.89 | 3.17 |
| Compound 2 (N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline derivative) | -5.00 | -1.88 | 3.12 |
| Compound 3 (N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine) | -5.16 | -2.29 | 2.87 |
Molecular Dynamics (MD) Simulations for Dynamic Processes and Intermolecular Interactions
Molecular dynamics simulations are used to model the physical movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular forces that govern material properties.
Adsorption Dynamics and Surface Diffusion
Specific studies employing MD simulations to investigate the adsorption dynamics or surface diffusion of this compound could not be identified in the reviewed literature. Such studies are highly system-specific, depending on the substrate and environmental conditions.
Free Energy Calculations for Self-Assembly and Dimer Formation
The 1,2-bis(decyloxy)phenyl structural unit is a common component in molecules designed to exhibit self-assembly, particularly in the formation of discotic liquid crystals researchgate.netresearchgate.net. The self-organization process is driven by a combination of weak intermolecular forces, including van der Waals interactions between the flexible alkyl chains and π–π stacking interactions between the aromatic cores researchgate.net. While this behavior is well-documented for larger molecules containing this moiety, specific free energy calculations detailing the self-assembly or dimer formation of this compound itself are not available in the surveyed literature.
Quantum Mechanical Calculations for Mechanistic Understanding
Quantum mechanical calculations, including DFT, are powerful tools for elucidating the pathways and transition states of chemical reactions. For the general class of 1,2-dialkoxybenzenes, these methods have been applied to understand their reactivity in electrophilic aromatic substitution reactions.
For example, DFT calculations were used to study the nitration mechanism of 1,2-dialkoxybenzene. The computational results led to a proposed mechanism wherein the formation of the traditional arenium ion intermediate is preceded by a single electron transfer (SET) from the electron-rich aromatic ring to the nitrating agent vdoc.pub. This demonstrates how quantum mechanical calculations can provide a deeper, non-intuitive understanding of reaction mechanisms for this class of compounds.
Computational Strategies for Materials Design and Optimization
Computational modeling has emerged as an indispensable tool in materials science, offering the ability to predict and analyze the properties of molecules like this compound at an atomic level. wikipedia.orgdartmouth.edu These theoretical investigations provide deep insights into structure-property relationships, guiding the rational design of new materials with tailored functionalities. wikipedia.org Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in this in silico approach to materials discovery. scispace.comnih.gov
DFT calculations are particularly effective for probing the electronic structure of molecules. scispace.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict a variety of molecular properties, including optimized geometries, electronic energies, and the distribution of molecular orbitals. researchgate.netnih.gov For dialkoxybenzene derivatives, DFT is employed to understand how the long alkoxy chains influence the electronic characteristics of the benzene (B151609) ring, which is crucial for applications in organic electronics. nih.govresearchgate.net The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance of computational cost and precision for these types of organic molecules. nih.gov
Molecular Dynamics simulations, on the other hand, are used to study the dynamic behavior and self-assembly of molecules over time. nih.gov By simulating the movements of atoms and molecules based on classical mechanics, MD can predict macroscopic properties such as phase behavior, viscosity, and the formation of ordered structures like liquid crystals. rsc.org For this compound, MD simulations can model how the flexible decyloxy chains interact with each other and the aromatic cores to drive the formation of larger aggregates and mesophases. These simulations are instrumental in designing molecules that self-assemble into desired nanostructures. nih.govrsc.org
The synergy between DFT and MD simulations provides a comprehensive computational strategy. DFT can provide accurate parameters for the force fields used in MD simulations, ensuring that the classical simulations are grounded in quantum mechanical reality. scispace.com This multi-scale modeling approach allows for the prediction of material properties from the electronic level up to the bulk scale. wikipedia.org
Detailed research findings from computational studies on related alkoxybenzene systems reveal significant insights. For instance, DFT calculations have shown that the conformational flexibility of the alkoxy chains has a profound impact on the molecular packing and, consequently, the electronic coupling between adjacent molecules. researchgate.net The length of the alkyl chain has been found to strongly influence the spacing in liquid crystal phases. nih.gov MD simulations have demonstrated that subtle changes in molecular structure, such as the position of substitution on the benzene ring, can alter the preferred curvature of self-assembled structures. nih.gov
These computational strategies not only explain experimental observations but also accelerate the discovery of new materials by enabling the virtual screening of large numbers of candidate molecules before their synthesis. wikipedia.org This reduces the time and cost associated with traditional trial-and-error experimental approaches.
Interactive Data Tables
Below are illustrative data tables representing typical outputs from computational investigations on dialkoxybenzene derivatives.
Table 1: Representative Parameters for a DFT Calculation on a Dialkoxybenzene Molecule
| Parameter | Value/Method | Purpose |
| Software | Gaussian, VASP, etc. | To perform the quantum mechanical calculations. |
| Functional | B3LYP | An exchange-correlation functional that approximates the quantum mechanical interactions between electrons. nih.gov |
| Basis Set | 6-311G(d,p) or Def2-TZVP | A set of mathematical functions used to represent the electronic wavefunctions. nih.gov |
| Calculation Type | Geometry Optimization | To find the lowest energy (most stable) three-dimensional structure of the molecule. |
| Environment | Gas Phase or Solvated | To simulate the molecule in isolation or in the presence of a solvent. |
| Properties Calculated | HOMO/LUMO energies, Mulliken charges, Dipole moment | To predict electronic properties, charge distribution, and polarity. researchgate.net |
Table 2: Predicted Electronic Properties of a Model Dialkoxybenzene from DFT Calculations
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | The energy difference between the HOMO and LUMO, which influences the molecule's electronic transitions and stability. researchgate.net |
| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity, which affects its solubility and intermolecular interactions. |
| Ionization Potential | 6.0 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |
Table 3: Key Parameters for a Molecular Dynamics Simulation of this compound Self-Assembly
| Parameter | Setting/Method | Purpose |
| Software | GROMACS, LAMMPS, etc. | To perform the classical simulation of molecular motion. |
| Force Field | OPLS-AA, CHARMM, etc. | A set of parameters that defines the potential energy of the system based on atomic positions. |
| Ensemble | NPT (Isothermal-Isobaric) | To simulate the system at constant Number of particles, Pressure, and Temperature, mimicking lab conditions. |
| Temperature | 300 K - 500 K | To study the behavior of the material at different temperatures, including phase transitions. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to observe the self-assembly process. scispace.com |
| Analysis | Radial Distribution Function, Order Parameters | To quantify the structure and degree of order in the simulated system. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes for Diverse Functionalization
While the Williamson ether synthesis is a conventional method for preparing 1,2-dialkoxybenzenes, future research will concentrate on developing more versatile and efficient synthetic strategies. The goal is to introduce a wide array of functional groups onto the benzene (B151609) ring or the alkyl chains, thereby tuning the molecule's properties for specific applications.
One promising avenue is the refinement of reaction conditions to selectively control the degree of alkylation on the catechol core. Research has shown that by carefully adjusting the base-to-halide ratios, the yields of either mono- or di-ether products can be optimized. rit.edu This control is crucial for creating precursors for more complex, unsymmetrically substituted derivatives. Future work will likely explore novel catalytic systems to enhance this selectivity and improve yields, which currently level off at around 70% for n-alkyl ethers. rit.edu
Another area of intense investigation is the post-synthesis functionalization of the 1,2-dialkoxybenzene scaffold. This includes developing methods for electrophilic aromatic substitution on the electron-rich benzene ring to introduce groups that can impart new functionalities, such as those required for polymerization or for acting as ligands in coordination chemistry. tu-chemnitz.de Modular approaches, such as using click chemistry, are also being explored to attach complex moieties to the core structure without the need for protecting groups, simplifying the synthesis of advanced polymers. rsc.org
Key research objectives in this area are summarized below:
| Research Objective | Rationale | Potential Methodologies | Relevant Findings |
|---|---|---|---|
| Enhanced Selectivity in Alkylation | To efficiently produce mono-functionalized or asymmetrically substituted dialkoxybenzenes as versatile intermediates. | Optimization of base/halide ratios, development of novel catalysts (e.g., phase-transfer catalysts), and flow chemistry techniques. | Yields of mono- or di-ethers can be selectively optimized by modifying reaction conditions. rit.edu |
| Diverse Ring Functionalization | To introduce new chemical properties (e.g., redox activity, photo-responsiveness, polymerization sites) directly onto the aromatic core. | Advanced electrophilic substitution reactions (e.g., bromination, nitration), metal-catalyzed cross-coupling reactions. | Bromo-substituted benzobarrelenes allow for further functionalization, demonstrating the potential for modifying aromatic cores. tu-chemnitz.de |
| Modular "Click" Chemistry Approaches | To enable the simple and efficient attachment of complex functional groups in high yields without the need for protecting group chemistry. | Thiol-ene click chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Catechol-functionalized triblock polymers have been synthesized using thiol-ene chemistry, eliminating the need for catechol protection. rsc.org |
Integration of 1,2-Bis(decyloxy)benzene in Hybrid and Composite Materials
The inherent properties of the 1,2-dialkoxybenzene structure, particularly the catechol-derived core, make it an excellent candidate for integration into advanced hybrid and composite materials. The catechol group is well-known for its strong adhesive properties and its ability to coordinate with metal ions and metal oxide surfaces. researchgate.netresearchgate.net This opens up possibilities for using this compound derivatives as surface modifiers, compatibilizers, or functional additives in multi-component systems.
Future research will focus on leveraging these adhesive qualities to create robust organic-inorganic hybrid materials. For instance, functionalized this compound could be used to coat inorganic nanoparticles (e.g., TiO2, iron oxide), improving their dispersion in polymer matrices and creating composites with enhanced mechanical, thermal, or electronic properties. berkeley.edumdpi.com The long decyloxy chains can provide solubility and processability, while the catechol core ensures a strong interface between the organic and inorganic components.
Furthermore, the integration of these molecules into polymer films could lead to surfaces with tailored properties, such as anti-corrosion or anti-fouling coatings. ascouncil.org The development of polymer composites where 1,2-dialkoxybenzene derivatives act as both a plasticizer and a functional component is another emerging paradigm. mdpi.com
| Material Type | Role of 1,2-Dialkoxybenzene Derivative | Potential Application | Key Scientific Challenge |
|---|---|---|---|
| Polymer-Nanoparticle Composites | Surface modifier and dispersant for inorganic fillers (e.g., metal oxides). | High-performance plastics, conductive inks, photocatalytic materials. mdpi.com | Achieving uniform nanoparticle dispersion and strong interfacial adhesion. |
| Functional Coatings | Adhesion promoter and active anti-corrosion/anti-fouling agent. | Protective coatings for metals in marine environments, biomedical implants. researchgate.netascouncil.org | Ensuring long-term stability and activity of the functional coating. |
| Hybrid Hydrogels | Cross-linking agent and modulator of mechanical properties. | Biomedical adhesives, tissue engineering scaffolds, soft robotics. nih.gov | Controlling the cross-linking kinetics and the final mechanical strength of the hydrogel. |
Development of Multi-Functional Systems Based on the 1,2-Dialkoxybenzene Core
The 1,2-dialkoxybenzene scaffold is a versatile platform for designing multi-functional systems where several properties are engineered into a single molecule or material. The aromatic core can be modified to be electronically active, while the alkoxy chains can be tailored to induce self-assembly or liquid crystalline behavior. mdpi.comnih.gov
An important area of future research is the development of 1,2-dialkoxybenzene derivatives for applications in electronics and optoelectronics. By incorporating specific substituents, these molecules can be designed to exhibit liquid crystal phases, making them valuable for displays and sensors. mdpi.commtak.hu Their ability to be incorporated into polymer chains can also be used to create materials with specific conductivity or optical properties. nih.gov
In the biomedical field, the catechol core's proven biocompatibility and adhesive properties can be combined with other functionalities. nih.gov For example, attaching antimicrobial agents or drug molecules to the this compound structure could lead to self-adhesive, drug-eluting coatings for medical devices. researchgate.net The redox activity of the catechol unit is also being explored for energy storage applications, suggesting a pathway to materials that are both structurally and electrochemically active. researchgate.net
Advanced Theoretical Modeling for Predicting Complex System Behaviors
As the complexity of systems based on this compound grows, advanced theoretical and computational modeling will become indispensable for predicting their behavior and guiding experimental design. These methods allow for the investigation of molecular properties and interactions at a level of detail that is often inaccessible through experiments alone.
Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure of novel 1,2-dialkoxybenzene derivatives. nih.gov These calculations can predict properties like HOMO/LUMO energy gaps, molecular electrostatic potential, and absorption spectra, which are vital for designing molecules for electronic applications or as chromophores. nih.govresearchgate.net This predictive power helps screen virtual libraries of compounds to identify the most promising candidates for synthesis.
Molecular Dynamics (MD) simulations will be increasingly used to study the conformational dynamics and self-assembly of these molecules. mdpi.com For this compound, MD can model how the flexible decyloxy chains influence packing in the solid state or the formation of liquid crystal phases. mdpi.com Furthermore, multiscale modeling approaches can bridge the gap between molecular behavior and macroscopic material properties, such as the mechanical strength of a composite or the viscosity of a polymer melt. scielo.org.couoregon.edu
| Modeling Technique | Predicted Properties | Application Area | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO), reactivity, spectral characteristics. nih.govresearchgate.net | Design of electronic materials, dyes, and catalysts. | Enables high-throughput screening of virtual compounds to identify promising synthetic targets. |
| Molecular Dynamics (MD) | Conformational flexibility, self-assembly, solvent effects, phase transitions. mdpi.com | Liquid crystals, polymer physics, biomolecular interactions. | Provides insights into the dynamic processes that govern material structure and function. |
| Multiscale Modeling (e.g., QM/MM) | Bulk thermodynamic and mechanical properties of materials. scielo.org.couoregon.edu | Composite materials, polymer melts, complex fluids. | Connects molecular-level chemistry to macroscopic engineering properties. |
Scalable Production Methodologies for Industrial Translation
For the potential of this compound and its derivatives to be fully realized, the development of scalable and cost-effective production methods is essential. Translating laboratory-scale syntheses into industrial processes presents significant challenges, including cost of raw materials, reaction efficiency, product purification, and waste management.
Future research in this domain will focus on process optimization. This involves moving from batch to continuous flow reactors, which can offer better control over reaction parameters, improve safety, and increase throughput. The development of robust and recyclable catalysts is another key objective to reduce costs and environmental impact.
A critical aspect of industrial production is controlling the formation of byproducts. In the synthesis of alkoxy aromatics, the ratio of desired product to impurities, such as dialkoxylated compounds when a mono-alkoxylated product is desired, must be carefully managed. google.com This requires precise control over reaction conditions, such as temperature and reactant stoichiometry, and the implementation of efficient separation and purification technologies. google.com Exploring bio-renewable feedstocks as starting materials for the benzene core or the alkyl chains is also an emerging paradigm that aligns with the growing demand for sustainable chemical manufacturing. quickcompany.in
Compound Index
| Compound Name |
|---|
| This compound |
| Catechol |
| Titanium Dioxide (TiO2) |
Q & A
Basic: What are optimized synthetic routes for 1,2-Bis(decyloxy)benzene, and how can purity be maximized?
Methodological Answer:
this compound can be synthesized via the Williamson ether synthesis, reacting catechol with decyl bromide in the presence of a strong base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Key considerations:
- Temperature: Maintain 80–100°C for 12–24 hours to ensure complete substitution.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Yield Optimization: Excess decyl bromide (1.2–1.5 equivalents) and anhydrous conditions minimize side reactions.
Reference Data:
| Parameter | Value (Example) |
|---|---|
| Molecular Formula | C₂₆H₄₆O₂ |
| Molecular Weight | 402.64 g/mol |
| Purity Assessment | NMR (δ 0.88 ppm for terminal CH₃), GC-MS (m/z 402) |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR: Signals at δ 0.88 ppm (terminal CH₃ of decyl chains), δ 3.8–4.2 ppm (OCH₂), and δ 6.6–7.0 ppm (aromatic protons).
- ¹³C NMR: Peaks near δ 14.1 (CH₃), δ 22.7–31.9 (alkyl chain), and δ 115–150 ppm (aromatic carbons).
- FT-IR: Absorbances at 1250 cm⁻¹ (C-O-C stretching) and 2900 cm⁻¹ (C-H stretching of alkyl chains).
- Mass Spectrometry: ESI-MS or EI-MS for molecular ion confirmation (m/z 402).
Note: Solubility in CDCl₃ or C₆D₆ is critical for NMR analysis due to the compound’s hydrophobicity .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use N95 masks if airborne particles are generated.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors.
- Waste Disposal: Collect organic waste in labeled containers for incineration or specialized treatment.
- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced: How can density functional theory (DFT) predict noncovalent interactions in this compound?
Methodological Answer:
The B97-D functional (with empirical dispersion corrections) is recommended for modeling van der Waals interactions in alkylated aromatics. Steps:
Geometry Optimization: Use a basis set like def2-SVP for initial structure refinement.
Dispersion Correction: Apply Grimme’s D3 correction to account for long-range dispersion forces.
Benchmarking: Compare computed vs. experimental NMR/IR data to validate accuracy.
Validation Example:
B97-D achieves <4 kcal/mol error in noncovalent interaction energies for similar systems .
Advanced: How to resolve discrepancies between experimental and computational data for alkoxybenzene derivatives?
Methodological Answer:
Discrepancies (e.g., in bond lengths or thermal stability) often arise from:
- Solvent Effects: Include implicit solvent models (e.g., COSMO) in DFT calculations.
- Conformational Flexibility: Use molecular dynamics (MD) simulations to sample low-energy conformers.
- Experimental Artifacts: Re-evaluate sample purity via DSC (melting point analysis) or XRD.
Case Study: B97-D accurately predicts isomerization energies of branched vs. linear alkanes, resolving experimental ambiguities .
Advanced: What role do alkoxy substituents play in supramolecular assembly, and how can this be studied?
Methodological Answer:
Decyloxy chains enable self-assembly via van der Waals interactions. Experimental approaches:
- Langmuir-Blodgett Films: Measure surface pressure-area isotherms to study monolayer formation.
- XRD/SAXS: Analyze lamellar spacing in crystalline phases.
- Computational Modeling: Use MD simulations (e.g., GROMACS) to predict packing behavior.
Key Finding: Longer alkyl chains (e.g., hexadecyloxy) increase interlayer spacing by ~2 Å per additional CH₂ group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
